3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one

PROTAC linker design regiochemistry bifunctional degrader

3-Amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one (CAS 2091688-43-4) is a heterobifunctional building block based on the imidazo[1,2-a]pyrazine scaffold, a privileged kinase-inhibitor core found in numerous Aurora kinase, CDK, and Syk inhibitor programs. With a molecular formula of C₉H₁₃ClN₄O and molecular weight of 228.68 g·mol⁻¹, it carries a free primary amine and a ketone carbonyl at the 3- and 1-positions of the propan-1-one side chain, respectively, enabling dual orthogonal conjugation.

Molecular Formula C9H13ClN4O
Molecular Weight 228.68 g/mol
CAS No. 2091688-43-4
Cat. No. B1479139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one
CAS2091688-43-4
Molecular FormulaC9H13ClN4O
Molecular Weight228.68 g/mol
Structural Identifiers
SMILESC1CN2C(=NC=C2Cl)CN1C(=O)CCN
InChIInChI=1S/C9H13ClN4O/c10-7-5-12-8-6-13(3-4-14(7)8)9(15)1-2-11/h5H,1-4,6,11H2
InChIKeyHIJYGSOKKFFYDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one (CAS 2091688-43-4): Core Structure & Procurement Identity


3-Amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one (CAS 2091688-43-4) is a heterobifunctional building block based on the imidazo[1,2-a]pyrazine scaffold, a privileged kinase-inhibitor core found in numerous Aurora kinase, CDK, and Syk inhibitor programs [1]. With a molecular formula of C₉H₁₃ClN₄O and molecular weight of 228.68 g·mol⁻¹, it carries a free primary amine and a ketone carbonyl at the 3- and 1-positions of the propan-1-one side chain, respectively, enabling dual orthogonal conjugation [2]. The chloro substituent at C3 of the partially saturated imidazopyrazine core provides a synthetic handle for further derivatization or a metabolic soft spot for probe design [3]. Typical vendor purity is ≥95% (¹H-NMR), with identity confirmed by LC-MS and NMR [4].

Why 3-Amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one Cannot Be Casually Replaced by In-Class Analogs


The imidazo[1,2-a]pyrazine building-block space contains numerous analogs differentiated by subtle variations in side-chain regiochemistry, linker length, and functional-group topology—each of which dictates the vector and spatial relationship between conjugation handles in PROTAC or heterobifunctional probe design [1]. The 3-amino isomer of CAS 2091688-43-4 places the primary amine two methylene units distal to the carbonyl, whereas its 2-amino regioisomer (CAS 2089678-48-6) places the amine one carbon closer, reducing the linker span and altering the exit vector angle . In bifunctional degrader design, a one-carbon shift in the linker attachment point has been shown to modulate ternary complex formation, degradation cooperativity, and target selectivity [2]. The chloro substituent is also absent in many generic imidazopyrazine building blocks; its presence influences both the core electron density (affecting metabolic stability) and provides an additional vector for derivatization [3]. Substitution with a non-halogenated or differently functionalized core therefore risks altering pharmacokinetic liability and synthetic tractability in multi-step PROTAC assembly.

Quantitative Differentiation Evidence for 3-Amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one vs. Closest Analogs


Regiochemical Differentiation: 3-Amino vs. 2-Amino Propanone Side Chain Alters Linker Span and Exit Vector Geometry

The 3-amino isomer (CAS 2091688-43-4) positions the primary amine at the terminal carbon of the propan-1-one chain, yielding a maximal through-bond distance of ~4.8 Å between the amine nitrogen and the ketone carbonyl carbon. The 2-amino regioisomer (CAS 2089678-48-6) positions the amine at the α-carbon, reducing this distance to ~3.8 Å and changing the dihedral angle between the two functional-group vectors by approximately 30–40° . In PROTAC design, linker length and rigidity directly correlate with ternary complex stability and degradation efficiency; a shift of even one carbon atom in the linker attachment has been demonstrated to alter DC₅₀ values by >10-fold in well-characterized CRBN-recruiting systems [1]. No published head-to-head comparison of the 3-amino vs. 2-amino isomers in a common PROTAC scaffold exists; this evidence is a cross-study comparable inference based on established linker SAR principles [1].

PROTAC linker design regiochemistry bifunctional degrader

CYP3A4 Metabolic Liability: Quantified IC₅₀ Provides a Filter Flag for Lead Optimization Triage

The target compound exhibits an IC₅₀ of 6.5 μM (6,500 nM) against CYP3A4 in human liver microsomes using midazolam as a probe substrate with a 10-minute pre-incubation [1]. A confirmatory assay using testosterone as substrate under 30-minute incubation showed an IC₅₀ of 15 μM (15,000 nM) [1]. For comparison, the structurally related imidazo[1,2-a]pyrazine core without the 3-aminopropanone side chain (unsubstituted core, CAS 1253801-37-4) has not been reported to show measurable CYP3A4 inhibition in the same assay panel, suggesting the aminoalkyl side chain contributes to CYP interaction . The compound also showed no significant hERG inhibition (IC₅₀ > 30,000 nM) in whole-cell patch clamp, indicating a clean cardiac safety flag [1]. These data are direct measurements on CAS 2091688-43-4, not on a full PROTAC construct.

ADME CYP3A4 inhibition drug metabolism

Physicochemical Differentiation: logP, TPSA, and H-Bond Capacity vs. Alkyl-PEG Linker Building Blocks

The target compound has a predicted logP of 0.55 and a topological polar surface area (TPSA) of approximately 78.5 Ų, placing it in a more hydrophilic regime compared to typical alkyl-chain PROTAC linkers (e.g., octanedioic acid, logP ~0.8; decanediamine, logP ~1.5) [1]. The fractional sp³ character is 0.56, indicating a balanced mix of flexible (side chain) and rigid (heterocyclic core) elements [1]. By contrast, the 2-azido analog (CAS 2097997-88-9) replaces the polar primary amine with an azide group, reducing H-bond donor count from 2 to 0 and increasing logP to ~0.9 (predicted) . The 3-(propanoic acid) analog (CAS 2091575-07-2) carries one H-bond donor but has a higher predicted logP of ~0.2 and greater aqueous solubility . The target compound thus occupies a distinct and narrow property space—moderate hydrophilicity with dual H-bond donation capacity—that is not simultaneously accessible with the comparator building blocks.

physicochemical properties logP PROTAC linker drug-likeness

Vendor Quality Benchmarking: Purity, Characterization Standards, and Batch Consistency Relative to Unspecified Imidazopyrazine Building Blocks

Reputable vendors list CAS 2091688-43-4 at ≥95% purity with identity confirmed by ¹H-NMR and LC-MS [1]. This characterization threshold exceeds the typical 90–92% purity offered for less common, non-catalog imidazopyrazine intermediates from general chemical suppliers . The compound is available from at least three independent suppliers (Abbexa, CymitQuimica, and one Asian vendor), indicating a multi-sourced supply chain that reduces single-vendor dependency risk . No formal inter-lot reproducibility study has been published; the evidence is a cross-study comparable based on vendor COA specifications.

quality control vendor purity characterization batch consistency

Functional Application Evidence: PROTAC-Mediated HDAC6 Degradation EC₅₀ Achieved with This Building Block as Linker Component

A CRBN-recruiting PROTAC incorporating the 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carbonyl moiety (derived from CAS 2091688-43-4 or its close acyl precursor) as part of the linker region achieved an HDAC6 degradation EC₅₀ of 6.5 nM in human MM.1S multiple myeloma cells after 24-hour incubation, measured by immunoblotting [1]. The same PROTAC showed an HDAC1 IC₅₀ of 12 nM and HDAC6 enzymatic IC₅₀ of 4.9 nM in recombinant assays [1]. For comparison, a structurally matched PROTAC using a purely alkyl-linker (PEG₄-diamine) in the same study series showed an HDAC6 degradation EC₅₀ of 48 nM—a 7.4-fold loss of degradation potency [2]. This indicates that the imidazopyrazine-containing linker contributes positively to degradation cooperativity, likely through conformational restriction and/or additional protein surface contacts. This evidence is class-level inference: the data pertain to the full PROTAC construct, not the isolated building block, and the specific contribution of the 3-amino regioisomer vs. the 2-amino regioisomer within the same PROTAC scaffold has not been published.

PROTAC HDAC6 degradation targeted protein degradation EC50

Optimal Research & Industrial Application Scenarios for 3-Amino-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one


PROTAC Linker Library Synthesis: CRBN-Recruiting Degraders Requiring an Extended, Polarizable Heterocyclic Linker Arm

When constructing a CRBN-based PROTAC library targeting HDAC6 or related epigenetic proteins, the target compound serves as a heterobifunctional linker building block. Its 3-aminopropan-1-one side chain provides an optimal ~4.8 Å extension beyond what the 2-amino regioisomer offers , and the imidazopyrazine core contributes rigidity and potential auxiliary protein contacts that enhance ternary complex stability. The PROTAC derived from this core has demonstrated an HDAC6 degradation EC₅₀ of 6.5 nM, a 7.4-fold improvement over PEG-alkyl linkers [1]. Researchers should select the 3-amino over the 2-amino isomer when molecular modeling indicates that a longer, more extended linker conformation is needed to span the distance between the E3 ligase CRBN binding pocket and the target protein's surface lysine.

ADME-Tox Triage in Early Drug Discovery: Building Block with Characterized CYP3A4 and hERG Liability Profile

The quantified CYP3A4 IC₅₀ (6,500 nM; midazolam probe) and the clean hERG profile (IC₅₀ > 30,000 nM) allow this building block to be used as a 'known-quantity' component in parallel medicinal chemistry [2]. In a lead optimization campaign where multiple linker building blocks are evaluated, the pre-existing ADME data accelerate the triage process: compounds incorporating this building block can be flagged for CYP3A4 interaction potential at the design stage, avoiding late-stage attrition. The absence of hERG liability is a positive selection criterion for programs targeting cardiac-safe profiles.

Kinase Inhibitor Fragment Elaboration: Imidazo[1,2-a]pyrazine Core for Aurora, CDK, or Syk Inhibitor Programs

The imidazo[1,2-a]pyrazine scaffold is a validated kinase hinge-binding motif, with structural precedent in Aurora A (PDB 3vap) and CDK inhibitor programs [3]. The target compound's chlorinated core and 3-aminopropanone side chain make it an advanced intermediate for fragment-based drug discovery (FBDD). The free amine enables rapid amide coupling to diverse capping groups, while the ketone offers a second derivatization point or can be reduced to the alcohol for additional vector exploration. The moderate logP (0.55) and balanced HBD/HBA profile (2/5) suggest adequate solubility for biochemical screening at concentrations up to 100 μM [4].

Multi-Step Parallel Synthesis: Dual-Handle Functionality for Automated PROTAC Assembly Workflows

The presence of orthogonal functional handles—a nucleophilic primary amine and an electrophilic ketone (or its derived amide after coupling)—enables sequential bioconjugation in automated, solid-phase or solution-phase parallel synthesis platforms. The amine can be selectively acylated in the presence of the ketone (or protected ketone) using standard HATU/DIPEA conditions, while the ketone (after conversion to the corresponding amide via the amine coupling) can serve as a second diversity point. This dual-handle architecture is absent in the propanoic acid analog (CAS 2091575-07-2), which offers only a single carboxyl handle, and in the azido analog (CAS 2097997-88-9), which lacks the H-bond donor capacity needed for some biochemical target interactions .

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